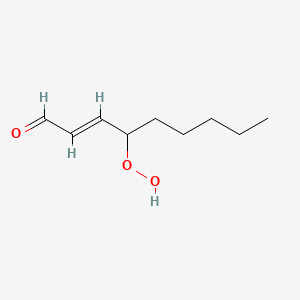

4-Hydroperoxy-2-nonenal

Description

Overview of Lipid Peroxidation and Endogenous Aldehydes

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are integral components of cell membranes. nih.gov This process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from a methylene (B1212753) group in the fatty acid, leading to the formation of a lipid radical. The subsequent reaction with molecular oxygen generates a lipid peroxyl radical, which can then propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule, yielding a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov

These lipid hydroperoxides are relatively unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including a range of aldehydes. nih.govexlibrisgroup.com These aldehydes, such as malondialdehyde (MDA) and 4-hydroxyalkenals, are more stable than the initial radical species and can diffuse from the site of their formation to react with cellular macromolecules, thereby acting as "toxic second messengers" of oxidative stress. nih.govwiley.com

Significance of 4-Hydroperoxy-2-nonenal (B23920) as an Intermediate and Reactive Species in Oxidative Stress

This compound (4-HPNE) emerges as a crucial, albeit transient, intermediate in the breakdown of ω-6 PUFA hydroperoxides, such as those derived from linoleic and arachidonic acids. caymanchem.comebiohippo.com It is recognized as the immediate precursor to the better-known 4-hydroxynonenal (B163490) (4-HNE). caymanchem.comebiohippo.com The formation of 4-HPNE can occur through various nonenzymatic and enzymatic pathways. nih.govacs.org For instance, it can be generated from the decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary product of linoleic acid oxidation. acs.orgnih.gov

The significance of 4-HPNE lies not only in its role as a precursor but also in its own intrinsic reactivity. nih.gov Possessing both a hydroperoxy group and an α,β-unsaturated aldehyde moiety, 4-HPNE is a bifunctional electrophile capable of reacting with biological nucleophiles. acs.orgnih.gov This reactivity means that 4-HPNE itself can contribute to the cellular damage attributed to lipid peroxidation, rather than simply acting as a passive intermediate. nih.gov

Distinguishing 4-HPNE from Other Lipid Peroxidation Products (e.g., 4-HNE, 4-ONE)

It is essential to differentiate 4-HPNE from its closely related lipid peroxidation products, primarily 4-hydroxynonenal (4-HNE) and 4-oxo-2-nonenal (B12555) (4-ONE).

4-Hydroxynonenal (4-HNE): 4-HNE is formed from the reduction of the hydroperoxy group of 4-HPNE. nih.gov It is a major, stable, and highly toxic end-product of lipid peroxidation and is widely considered a biomarker of oxidative stress. nih.govnih.gov Like 4-HPNE, 4-HNE is an electrophilic species that readily forms adducts with proteins, primarily with cysteine, histidine, and lysine (B10760008) residues, through Michael addition or Schiff base formation. nih.govnih.gov However, the presence of a hydroxyl group in 4-HNE, as opposed to the hydroperoxy group in 4-HPNE, results in different chemical properties and reactivity profiles.

4-Oxo-2-nonenal (4-ONE): 4-ONE is another highly reactive α,β-unsaturated aldehyde that can be generated from the decomposition of lipid hydroperoxides. nih.gov It is considered even more reactive and cytotoxic than 4-HNE. While both 4-HNE and 4-ONE are products of lipid peroxidation, their formation pathways and chemical structures differ. 4-ONE possesses a ketone group at the C4 position, which contributes to its high electrophilicity. researchgate.net Research has shown that both 4-HPNE and 4-HNE can serve as precursors to 4-ONE under certain conditions. nih.govnih.gov A study investigating the activation of the PPARβ/δ nuclear receptor found that while 4-HPNE and 4-HNE enhanced its activity, 4-ONE did not, highlighting their distinct biological effects. nih.gov

The following table summarizes the key distinctions between these compounds:

| Feature | This compound (4-HPNE) | 4-Hydroxynonenal (4-HNE) | 4-Oxo-2-nonenal (4-ONE) |

| Functional Group at C4 | Hydroperoxy (-OOH) | Hydroxyl (-OH) | Carbonyl (=O) |

| Role in Lipid Peroxidation | Reactive intermediate and precursor | Major stable end-product | Highly reactive product |

| Reactivity | High | High | Very High |

| Primary Precursor | ω-6 PUFA hydroperoxides | 4-HPNE | 4-HPNE, 4-HNE |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroperoxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYLRYVAZWBEH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347875 | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83920-83-6, 7439-43-2 | |

| Record name | 4-Hydroperoxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biosynthesis Pathways of 4 Hydroperoxy 2 Nonenal

Endogenous Generation Mechanisms

The formation of 4-HPNE within biological systems is a multifaceted process primarily driven by the peroxidation of polyunsaturated fatty acids. This can occur through both non-enzymatic and enzymatic pathways, leading to the generation of this and other reactive aldehydes.

Peroxidation of Specific Polyunsaturated Fatty Acids (PUFAs) as Precursors

The initial step in the formation of 4-HPNE involves the oxidative modification of PUFAs. nih.govjst.go.jpnih.gov The susceptibility of these fatty acids to oxidation is due to the presence of multiple double bonds in their structures. researchgate.net

The principal precursors for the generation of 4-HPNE are the ω-6 polyunsaturated fatty acids, most notably linoleic acid and arachidonic acid. caymanchem.comglpbio.comebiohippo.com The oxidation of these fatty acids, whether through enzymatic or non-enzymatic means, leads to the formation of lipid hydroperoxides, which are immediate precursors to 4-HPNE. caymanchem.comglpbio.comnih.gov

Specifically, the oxidation of linoleic acid by 15-lipoxygenase-1 (15-LOX-1) produces 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govwiley.com Subsequent reactions, including allylic hydrogen abstraction and cleavage, can lead to the formation of 4S-HPNE. nih.govnih.gov Similarly, the oxidation of arachidonic acid by 15-lipoxygenase-2 (15-LOX-2) yields 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which also serves as a precursor to 4-HPNE. nih.govwiley.com Non-enzymatic autoxidation of these ω-6 PUFAs also contributes to the pool of lipid hydroperoxides that can be converted to 4-HPNE.

| ω-6 Polyunsaturated Fatty Acid | Primary Hydroperoxide Intermediate | Key Enzymatic Involvement |

|---|---|---|

| Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 15-Lipoxygenase-1 (15-LOX-1) |

| Arachidonic Acid | 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) | 15-Lipoxygenase-2 (15-LOX-2) |

While ω-6 PUFAs are the direct precursors to 4-HPNE, ω-3 polyunsaturated fatty acids, such as alpha-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), also undergo peroxidation to produce a variety of other reactive aldehydes. nih.govresearchgate.net For instance, the peroxidation of ω-3 PUFAs leads to the formation of 4-hydroxy-2-hexenal (4-HHE). twinwoodcattle.comnih.gov Although not direct precursors of 4-HPNE, the oxidative processes involving ω-3 PUFAs are part of the broader landscape of lipid peroxidation that generates a complex mixture of reactive carbonyl species within the cell. researchgate.net

Enzymatic Derivation Pathways

Enzymes play a critical role in the controlled and often specific generation of 4-HPNE and its precursors from PUFAs.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of PUFAs. wiley.com Specifically, 15-lipoxygenase (15-LOX) is a key enzyme in the formation of 4-HPNE precursors. nih.govresearchgate.net 15-LOX-1 acts on linoleic acid to form 13-HPODE, and 15-LOX-2 acts on arachidonic acid to produce 15-HPETE. nih.govwiley.commdpi.com These hydroperoxides are then subject to further reactions, including homolytic decomposition, that can lead to the formation of 4-HPNE. nih.govnih.gov The activity of 15-LO is considered a predominant enzymatic source for the formation of 4-HNE, the reduced and more stable product of 4-HPNE. biorxiv.org

Cyclooxygenase-2 (COX-2), an enzyme well-known for its role in prostaglandin (B15479496) synthesis, can also contribute to the formation of 4-HPNE. jst.go.jp Under certain conditions, COX-2 can oxidize arachidonic acid to produce a range of reactive carbonyl compounds, including 4-hydroperoxy-2-nonenal (B23920). nih.govresearchgate.netresearchgate.net This highlights a crossover between the pathways of pro-inflammatory mediator synthesis and the generation of lipid peroxidation products.

| Enzyme | PUFA Substrate | Immediate Product Leading to 4-HPNE |

|---|---|---|

| 15-Lipoxygenase-1 (15-LOX-1) | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) |

| 15-Lipoxygenase-2 (15-LOX-2) | Arachidonic Acid | 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | This compound and other reactive carbonyls |

Cytochrome P450-mediated Processes (Implied from broader lipid peroxidation)

While direct enzymatic synthesis of 4-HPNE by Cytochrome P450 (CYP) enzymes is not explicitly detailed, their involvement is strongly implied within the larger context of lipid peroxidation. CYPs are known to metabolize HNE, the reduction product of 4-HPNE, into various other compounds. nih.govwiley.comnih.gov For instance, certain human P450 isoforms can oxidize HNE to 4-hydroxy-2-nonenoic acid (HNA). nih.govmdpi.com Furthermore, in certain models of oxidative stress, such as carbon tetrachloride-induced liver injury, the initial formation of lipid radicals that lead to 4-HPNE precursors is a CYP-mediated event. nih.gov In plants, a specific cytochrome P450, hydroperoxide lyase (CYP74C), cleaves 9-hydroperoxy-linoleic acid (9-HPODE) to produce 3Z-nonenal, which can then be non-enzymatically oxidized to 4-HPNE. capes.gov.brcaldic.com

Non-enzymatic Oxidative Cleavage Mechanisms

Non-enzymatic pathways are major contributors to the formation of 4-HPNE, arising from the spontaneous decomposition of lipid hydroperoxides, the primary products of PUFA oxidation. nih.gova-z.lu These mechanisms are often initiated by reactive oxygen species (ROS) and catalyzed by various biological factors.

The process of lipid peroxidation is frequently initiated by a free radical attack on a PUFA. nih.gov The hydroxyl radical (•OH), for example, can abstract a hydrogen atom from a bis-allylic methylene (B1212753) group of a PUFA like linoleic acid. nih.govnih.gov This creates a lipid radical, which rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another molecule to yield a lipid hydroperoxide, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.govnih.gov Subsequent decomposition of these hydroperoxide precursors leads to the formation of 4-HPNE.

Transition metal ions, particularly ferrous iron (FeII), play a crucial role in the decomposition of lipid hydroperoxides. bibliotekanauki.pl The Fe(II)-mediated decomposition of 13-HPODE has been shown to produce 4-HPNE, alongside 4-oxo-2-nonenal (B12555) (ONE) and 4-hydroxy-2-nonenal (HNE). a-z.lunih.gov This process involves a one-electron reduction of the hydroperoxide group by Fe(II), generating a lipid alkoxyl radical. nih.govnih.gov This highly reactive intermediate then undergoes β-scission (C-C bond cleavage) to yield various breakdown products, including 4-HPNE. wiley.comnih.gov It has been established that 4-HPNE is an initial major product in this decomposition, which can be subsequently converted to HNE and ONE, especially at higher Fe(II) concentrations or over longer incubation times. a-z.lunih.gov

The Hock rearrangement is a significant non-radical pathway for the formation of 4-HPNE from lipid hydroperoxides. nih.govnih.gov This mechanism, which can be acid-catalyzed, involves the protonation of the hydroperoxide group, followed by a rearrangement of a carbon-carbon bond to a carbon-oxygen bond. wiley.comresearchgate.net The resulting unstable intermediate undergoes hydrolysis and cleavage (Hock cleavage) to yield smaller carbonyl compounds. wiley.comcolumbia.edu This pathway has been identified in the transformation of both 9-HPODE and 13-HPODE to form 4-HPNE. nih.govnih.gov For example, the decomposition of 13S-HPODE can proceed via a Hock rearrangement to generate 4S-HPNE. nih.gov

Another proposed mechanism involves the intramolecular cyclization of a lipid peroxyl radical to form a strained, four-membered ring structure known as a dioxetane. nih.govwiley.com This intermediate is unstable and can undergo cleavage of the dioxetane ring. researchgate.net This fragmentation process results in the formation of two carbonyl compounds, one of which can be 4-HPNE, the immediate precursor of 4-HNE. nih.govcolumbia.edu

Table 1: Summary of Non-enzymatic Formation Mechanisms of 4-HPNE

| Mechanism | Initiator/Catalyst | Key Intermediate(s) | Description |

| Free Radical-mediated | Hydroxyl Radical (•OH) | Lipid Peroxyl Radical, Lipid Hydroperoxide (e.g., 13-HPODE) | Radical abstracts hydrogen from PUFA, leading to a hydroperoxide which then fragments. |

| Transition Metal-catalyzed | Ferrous Iron (FeII) | Lipid Alkoxyl Radical | Fe(II) reduces the hydroperoxide to an alkoxyl radical, which undergoes β-scission. nih.govnih.gov |

| Hock Rearrangement | Protons (Acid) | Protonated Hydroperoxide | Acid-catalyzed rearrangement of a C-C to a C-O bond, followed by cleavage. wiley.comresearchgate.net |

| Dioxetane Formation | Intramolecular Cyclization | Dioxetane Radical | A lipid peroxyl radical cyclizes to form a four-membered ring that subsequently fragments. nih.govresearchgate.net |

Factors Influencing 4-HPNE Generation Rates and Yields

The formation of 4-HPNE occurs via the oxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acid. This process, initiated by reactive oxygen species, leads to the formation of lipid hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HPODE). The subsequent breakdown of these hydroperoxides yields 4-HPNE, which is itself a precursor to other reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (ONE). nih.govnih.govnih.govcaymanchem.com

The pH of the reaction environment is a pivotal factor controlling the rate of lipid hydroperoxide decomposition and, consequently, 4-HPNE generation. The effect of pH can be complex, influencing both the stability of the precursor molecules and the activity of catalysts.

However, the effect of pH can vary depending on the specific system. In some oil-in-water emulsions, lower pH has been observed to decrease the rate of lipid oxidation, potentially by providing protons that can terminate radical chain reactions. researchgate.net In the presence of iron ions, a highly acidic environment (e.g., pH 2.6) may enhance lipid oxidation by increasing the solubility of pro-oxidant Fe²⁺ and slowing its conversion to the less reactive Fe³⁺ state. nih.gov The stability of antioxidants that might otherwise inhibit 4-HPNE formation is also pH-dependent. nih.gov

The table below illustrates the pH-dependent rate of lipid hydroperoxide breakdown, a crucial step in 4-HPNE formation.

Table 1: Effect of pH on Myoglobin-Catalyzed Lipid Hydroperoxide Decomposition Rate This interactive table shows the rate constant for the decomposition of lipid hydroperoxides at different pH values, as catalyzed by myoglobin. Data sourced from a 2001 study in The Biochemical Journal. nih.govcapes.gov.br

| pH | Rate Constant (s⁻¹) | Relative Rate Increase from pH 7 |

|---|---|---|

| 7.0 | 0.0095 | 1x |

Transition metal ions, especially those with redox capabilities like iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of lipid peroxidation and significantly increase the rate of 4-HPNE generation. nih.gov They participate in several key steps, including the initial formation of lipid radicals and, most critically, the decomposition of lipid hydroperoxides into reactive intermediates.

The primary mechanism involves the reduction of the lipid hydroperoxide by a metal ion, such as Fe²⁺, to form a lipid alkoxy radical. nih.gov This highly reactive radical then undergoes fragmentation (β-scission) to yield various products, including 4-HPNE. nih.gov Studies have shown that the decomposition of lipid hydroperoxides in the presence of ferrous iron (Fe²⁺) leads to 4-HPNE as a major, albeit previously unrecognized, product. nih.gov At higher concentrations of Fe²⁺ or with extended incubation times, 4-HPNE is further converted to 4-HNE.

The concentration and type of metal ion directly impact the product profile. For instance, the oxidation of 2-alkenals in the presence of Cu²⁺ or Fe²⁺/EDTA was found to significantly enhance the formation of genotoxic 4-oxo-2-alkenals, demonstrating a clear role for metals in catalyzing the oxidation of lipid-derived aldehydes. The table below, derived from research findings, quantifies the effect of different metal ions on the formation of a DNA adduct from a 2-alkenal, a process indicative of metal-catalyzed oxidation relevant to the 4-HPNE pathway.

Table 2: Influence of Metal Ions on Oxidized DNA Adduct Formation This interactive table displays the relative amount of 4-oxo-2-octenal-dG (OOE-dG) adduct formed from the reaction of 2-octenal (B7820987) with deoxyguanosine (dG) in the presence of different metal ions. The data highlights the catalytic effect of transition metals. Data sourced from Bioscience, Biotechnology, and Biochemistry, 2016.

| Condition | Metal Ion | Relative Amount of OOE-dG Adduct (%) |

|---|---|---|

| Control | None | 1.0 |

| Test 1 | Cu²⁺ | 4.8 |

Furthermore, the substrate itself influences the yield. Phospholipids (B1166683) containing a higher number of linoleic acid chains, such as tetralinoleoyl cardiolipin (B10847521) (L₄CL), produce significantly more 4-HNE (and by extension, 4-HPNE) upon oxidation compared to phospholipids with fewer linoleate (B1235992) chains. nih.gov This oxidation can be initiated by systems that involve metal-containing proteins like cytochrome c. nih.gov

Metabolic Processing and Biotransformation of 4 Hydroperoxy 2 Nonenal

Enzymatic Catabolism Pathways

Enzymatic processes play a significant role in the metabolism of 4-HPNE and related aldehydes, converting them into various metabolites.

4-HPNE is recognized as the direct precursor to 4-hydroxy-2-nonenal (4-HNE), a major and extensively studied product of lipid peroxidation. nih.govglpbio.com The conversion of 4-HPNE to 4-HNE is a key metabolic step. nih.govacs.orgacs.org It is generally accepted that HNE is formed through the reduction of 4-HPNE. nih.gov This transformation can occur in the presence of high concentrations of ferrous iron (Fe(II)) or through extended incubation periods. nih.govacs.orgacs.org

Research involving the Fe(II)-mediated decomposition of lipid hydroperoxides has shown that 4-HPNE is formed initially before being converted to 4-HNE. nih.govacs.orgacs.org This establishes 4-HPNE as a previously unrecognized major product of lipid hydroperoxide decomposition and the immediate precursor to 4-HNE. nih.govacs.org

In addition to its reduction to 4-HNE, 4-HPNE can also be converted to another highly reactive α,β-unsaturated aldehyde, 4-oxo-2-nonenal (B12555) (4-ONE). nih.govresearchgate.net It is conceivable that some 4-HPNE is converted to 4-ONE. nih.govacs.orgacs.org Thus, 4-HPNE is positioned as a direct precursor to two of the most representative α,β-unsaturated aldehydes derived from lipid peroxidation: 4-HNE and 4-ONE. nih.gov

While direct evidence for 4-HPNE conjugation by Glutathione (B108866) S-Transferases (GSTs) is limited, this pathway is a major route for the detoxification of the structurally similar and downstream product, 4-HNE. bohrium.comnih.gov GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, rendering them less toxic and more water-soluble for excretion. nih.gov The Alpha-class GST, specifically GSTA4-4, is highly efficient at conjugating 4-HNE. bohrium.comnih.gov This enzymatic action is crucial in regulating the intracellular levels of 4-HNE and mitigating its toxic effects. nih.gov It is plausible that 4-HPNE, as a reactive aldehyde, could also be a substrate for GST-mediated detoxification.

Table 1: Key Glutathione S-Transferase Isoforms in Aldehyde Detoxification

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids, a critical detoxification step. nih.gov The mitochondrial enzyme ALDH2 is particularly important in the metabolism of toxic aldehydes like 4-HNE. mdpi.comresearchgate.netwayne.edu ALDHs metabolize 4-HNE to the less reactive 4-hydroxy-2-nonenoic acid (HNA). mdpi.commdpi.com Given that ALDHs act on a broad range of endogenous aldehydes, it is implied that they could also participate in the oxidative metabolism of 4-HPNE. nih.gov

Table 2: Key Aldehyde Dehydrogenase Isoforms in Aldehyde Detoxification

The aldo-keto reductase (AKR) superfamily of enzymes catalyzes the NAD(P)H-dependent reduction of carbonyl groups, including aldehydes. researchgate.net Several AKR isoforms can reduce 4-HNE to its corresponding alcohol, 1,4-dihydroxy-2-nonene (DHN). mdpi.commdpi.comresearchgate.net For example, AKR1C1 possesses high catalytic efficiency for the reduction of 4-HNE. researchgate.net AKR7A2 has also been shown to protect against 4-HNE toxicity. nih.gov This reduction is a significant detoxification pathway for α,β-unsaturated aldehydes. Due to their broad substrate specificity, it is inferred that AKRs could also reduce the aldehyde group of 4-HPNE.

Table 3: Key Aldo-keto Reductase Isoforms in Aldehyde Detoxification

Non-enzymatic Degradation and Transformation

Beyond its role as a simple intermediate, 4-HPNE is a reactive molecule capable of undergoing non-enzymatic reactions. nih.gov It can covalently modify proteins, indicating that its reactivity extends beyond conversion to HNE or ONE. nih.gov

Studies have shown that 4-HPNE reacts with lysine (B10760008) residues on proteins to form unique adducts. nih.gov Instead of the expected Michael addition products typical of 4-HNE, 4-HPNE forms structurally unusual lysine adducts through mechanisms involving its hydroperoxy group. The initial adducts are thought to undergo Baeyer-Villiger-like reactions, where the hydroperoxy group facilitates an intramolecular oxidation. nih.gov This leads to the formation of stable end-products such as Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2Z)-nonenoyllysine. nih.gov The presence of these specific adducts has been confirmed in atherosclerotic lesions, suggesting that this non-enzymatic modification by 4-HPNE occurs in vivo and contributes to pathology. nih.gov

Spontaneous Rearrangements and Cyclizations

HPNE is an unstable intermediate that can undergo several spontaneous transformations. It serves as a direct precursor to two major, more stable α,β-unsaturated aldehydes: 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE). nih.govresearchgate.net The formation of these compounds from lipid hydroperoxides like 13-hydroperoxyoctadecadienoic acid (13-HPODE) can occur through complex mechanisms, including Hock rearrangements. nih.govaston.ac.uk

The conversion pathways are as follows:

Reduction to 4-hydroxy-2-nonenal (HNE): HPNE can be reduced to form HNE, a well-studied and cytotoxic product of lipid peroxidation. nih.govnih.gov

Rearrangement to 4-oxo-2-nonenal (ONE): HPNE can also rearrange to form ONE, another highly reactive and genotoxic aldehyde. nih.govresearchgate.net

Research has shown that in the iron(II)-mediated decomposition of lipid hydroperoxides, HPNE is formed initially and is subsequently converted to HNE. researchgate.net This establishes HPNE as a key intermediate in the cascade of lipid peroxidation products.

| Precursor | Transformation Process | Resulting Product | Significance |

|---|---|---|---|

| This compound (HPNE) | Reduction | 4-hydroxy-2-nonenal (HNE) | Major cytotoxic aldehyde, extensively studied biomarker of oxidative stress. nih.gov |

| This compound (HPNE) | Rearrangement | 4-oxo-2-nonenal (ONE) | Potent genotoxic aldehyde that reacts with DNA and proteins. nih.gov |

Adduct Hydrolysis and Release

Rather than undergoing simple hydrolysis and release, the interaction of HPNE with proteins leads to the formation of stable, covalently modified structures. HPNE reacts readily with nucleophilic amino acid residues, particularly lysine, to form unique adducts that differ from those formed by HNE. nih.govnih.gov

Upon forming an initial adduct with a lysine residue, the hydroperoxy group of HPNE facilitates an intramolecular oxidation, leading to a Baeyer-Villiger-like rearrangement. nih.gov This process results in the formation of structurally unusual and stable lysine adducts, such as Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2Z)-nonenoyllysine. nih.gov These modified products represent a unique protein modification pathway specific to HPNE, indicating that HPNE is not merely an intermediate but a distinct reactive species that generates specific, stable end-products on proteins. nih.gov The stability of these covalent bonds means that release of the original aldehyde is not a significant pathway; instead, the protein remains permanently modified.

Formation of Stable Metabolites and Excretion Products (Implied from related aldehydes)

The ultimate metabolic fate of HPNE is intertwined with the detoxification pathways of its major, more stable rearrangement product, HNE. The metabolism of HNE is a crucial detoxification process that converts the reactive aldehyde into water-soluble, excretable compounds. aston.ac.uktandfonline.com This occurs primarily through three enzymatic pathways. tandfonline.com

Conjugation with Glutathione (GSH): The primary detoxification route involves the conjugation of HNE with glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govtandfonline.com

Reduction to Alcohol: HNE can be reduced by aldo-keto reductases or alcohol dehydrogenases to form its corresponding alcohol, 1,4-dihydroxy-2-nonene (DHN). nih.govtandfonline.com

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases can oxidize HNE to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). nih.govtandfonline.com

These primary metabolites undergo further processing, primarily through the mercapturic acid pathway, to prepare them for excretion. nih.govresearchgate.net The glutathione conjugates are sequentially broken down to cysteine conjugates and then N-acetylated to form mercapturic acids (MA). nih.gov These end-products are then eliminated from the body, primarily in the urine and to a lesser extent in bile. nih.govnih.govacs.org

The major urinary metabolites derived from HNE include the mercapturic acid conjugates of HNE itself (HNE-MA), its reduced form (DHN-MA), and its oxidized form (HNA-MA and its lactone). nih.govnih.gov

| Metabolic Pathway | Key Enzyme(s) | Primary Metabolite | Final Excretion Product (via Mercapturic Acid Pathway) |

|---|---|---|---|

| Glutathione Conjugation | Glutathione S-Transferase (GST) | HNE-Glutathione (HNE-SG) | HNE-Mercapturic Acid (HNE-MA) |

| Reduction | Aldo-Keto Reductase / Alcohol Dehydrogenase | 1,4-dihydroxy-2-nonene (DHN) | DHN-Mercapturic Acid (DHN-MA) |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 4-hydroxy-2-nonenoic acid (HNA) | HNA-Mercapturic Acid (HNA-MA) and its lactone |

Molecular Interactions and Cellular Mechanisms of 4 Hydroperoxy 2 Nonenal

Covalent Adduction to Biomacromolecules

HPNE, like other α,β-unsaturated aldehydes, readily reacts with biological molecules, leading to covalent modifications that can alter their structure and function. nih.gov This adduction is a key mechanism through which lipid peroxidation contributes to cellular damage.

HPNE participates in protein carbonylation and covalent modification, primarily by reacting with nucleophilic amino acid residues. nih.govnih.gov This non-enzymatic modification can lead to the formation of stable adducts, altering the protein's properties. mdpi.com

Research indicates that HPNE and its related aldehyde, HNE, target specific nucleophilic amino acids within proteins. nih.gov The primary targets for covalent adduction include the side chains of cysteine, histidine, and lysine (B10760008). mdpi.comacs.org The reaction typically occurs via Michael addition, where the nucleophilic amino acid attacks the β-carbon of the α,β-unsaturated aldehyde. mdpi.com Studies using bovine serum albumin have shown that HPNE preferentially reacts with lysine residues. nih.gov

Table 1: Amino Acid Targets of 4-Hydroperoxy-2-nonenal (B23920) and Related Aldehydes

| Amino Acid | Type of Adduction | Reference |

| Lysine | Michael Addition, Schiff Base Formation | nih.govmdpi.com |

| Cysteine | Michael Addition | mdpi.commdpi.com |

| Histidine | Michael Addition | mdpi.commdpi.com |

This table summarizes the primary amino acid residues targeted by reactive aldehydes like HPNE and HNE.

The covalent modification of proteins by HPNE and other lipid-derived aldehydes can have significant consequences for protein structure and function. nih.gov These modifications can lead to:

Altered Enzyme Activity: Modification of amino acid residues within the active site of an enzyme can lead to its inhibition. researchgate.net

Changes in Protein Conformation: The addition of the bulky aldehyde adduct can induce protein unfolding or misfolding. nih.gov

Disrupted Receptor Binding: Modification of residues in receptor binding sites can interfere with signaling pathways. nih.gov

Protein Cross-linking: The bifunctional nature of these aldehydes can lead to the formation of intra- and intermolecular cross-links, resulting in protein aggregation. mdpi.com

The covalent adducts formed between lipid peroxidation products like HPNE and proteins are known as Advanced Lipoxidation End-products (ALEs). mdpi.com The formation of ALEs is a hallmark of oxidative stress and is implicated in the pathogenesis of various diseases. nih.gov These adducts are stable and can accumulate over time, contributing to long-term cellular damage. mdpi.comnih.gov

In addition to proteins, HPNE and its degradation products can also covalently modify nucleic acids, forming DNA and RNA adducts. nih.govnih.gov This interaction can lead to genomic instability and interfere with the processes of replication and transcription. nih.gov

HPNE has been shown to be a major precursor in the formation of 1,N2-etheno-2'-deoxyguanosine (εdG), a type of exocyclic DNA adduct. nih.govacs.org The formation of these etheno-type adducts is significant as they are known to be mutagenic. oup.com The reaction of HPNE with 2'-deoxyguanosine (B1662781) also yields other adducts, such as heptanone-etheno-dGuo. nih.gov The formation of these adducts is believed to proceed through a cyclic hydroxy-ethano-epoxide intermediate. nih.gov Similar reactions can occur with RNA, leading to the formation of adducts like heptanone-etheno-guanosine (HεGuo). nih.gov

Table 2: Nucleobase Adducts Formed from this compound and Related Compounds

| Adduct | Precursor | Nucleobase | Reference |

| 1,N2-etheno-2'-deoxyguanosine (εdG) | HPNE | Deoxyguanosine | nih.govacs.org |

| Heptanone-etheno-dGuo | HPNE | Deoxyguanosine | nih.gov |

| Heptanone-etheno-guanosine (HεGuo) | ONE (derived from HPNE) | Guanosine | nih.gov |

This table details the specific nucleobase adducts that are formed from the reaction of HPNE and its derivatives with DNA and RNA.

DNA and RNA Adduct Formation

Potential for Lesion Formation and Genomic Instability

This compound (HPNE), a primary product of lipid peroxidation, is a significant precursor to the formation of 1,N2-etheno-2'-deoxyguanosine (1,N2-etheno-dGuo), a DNA adduct. acs.org The reaction between HPNE and 2'-deoxyguanosine (dGuo) also yields heptanone-etheno-dGuo. acs.org This indicates that HPNE can directly lead to the formation of these adducts without the intermediate step of forming 4-oxo-2-nonenal (B12555) (ONE). acs.org Consequently, HPNE is considered a bifunctional electrophile with biological activities similar to 4-hydroxy-2-nonenal (HNE) and ONE, posing a threat to genomic stability. acs.org

The formation of DNA adducts by lipid peroxidation products like 4-HNE is a critical factor in mutagenesis and carcinogenesis. nih.govtandfonline.com These adducts can disrupt the normal functions of DNA, leading to genomic instability. nih.gov The covalent binding of 4-HNE to DNA can alter the genomic functions of normal cells, potentially initiating cancer. nih.gov

Lipid Adduction and Membrane Perturbation

4-HNE, a product of the peroxidation of ω-6 polyunsaturated fatty acids within membrane phospholipids (B1166683), readily reacts with various cellular components. nih.govtandfonline.com It is highly reactive towards phospholipids, particularly those containing amino groups like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). nih.govresearchgate.net In mitochondria, due to the low abundance of PS, PE is the primary target for 4-HNE adduction. researchgate.net The covalent modification of PE by 4-HNE can alter its properties, for instance, making it a poor substrate for certain phospholipases. researchgate.net

The interaction of 4-HNE with membrane components can lead to significant perturbations. Studies have shown that 4-HNE binds to mitochondrial membranes, leading to the oxidation of phospholipids and protein thiols, and altering membrane fluidity. tandfonline.com Covalent modification of phosphatidylethanolamine by 4-HNE has been demonstrated to increase the permeability of lipid bilayer membranes to sodium ions by several orders of magnitude. nih.govvetmeduni.ac.at This alteration in membrane permeability can have widespread toxic or regulatory effects on the function of excitable cells. nih.govvetmeduni.ac.at Furthermore, lipid peroxidation and the subsequent formation of 4-HNE adducts can disrupt the organization of membrane rafts, affecting their stability, lipid packing, and the partitioning of raft-associated proteins. acs.org

Modulation of Cellular Signaling Pathways

4-HNE is recognized not only as a toxic byproduct of oxidative stress but also as a signaling molecule that can modulate a variety of cellular pathways. tandfonline.comnih.govwiley.com Its effects are often concentration-dependent, with lower concentrations potentially activating protective responses and higher concentrations leading to cellular damage. tandfonline.comwiley.com

Activation/Inhibition of Kinase Cascades (e.g., MAPK, p38 MAPK)

4-HNE is known to activate several kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways. wiley.comnih.gov Specifically, it has been shown to activate p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. nih.govahajournals.org

The activation of p38 MAPK by 4-HNE has been implicated in various cellular responses. For instance, in human monocytic cells, 4-HNE-mediated activation of p38 MAPK leads to increased tissue factor procoagulant activity through the exposure of phosphatidylserine. nih.govahajournals.org This effect was attenuated by a p38 MAPK inhibitor, but not by inhibitors of JNK or ERK. nih.govahajournals.org In retinal pigment epithelial cells, the 4-HNE-induced overexpression of heme oxygenase-1 (HO-1), a crucial enzyme for cell survival under oxidative stress, is dependent on the activation of p38 MAPK. arvojournals.org Furthermore, in some cell types, the activation of p38 and ERK by 4-HNE can be mediated by the activation of Src tyrosine kinase, leading to downstream inflammatory signaling. plos.org

Regulation of Transcription Factor Activity (e.g., Nrf2, NF-κB, AP-1)

4-HNE plays a significant role in regulating the activity of several key transcription factors involved in cellular stress responses and inflammation. tandfonline.comwiley.com

Nrf2 (Nuclear factor erythroid 2-related factor 2): 4-HNE is a known activator of the Nrf2 signaling pathway. tandfonline.comwiley.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. wiley.com 4-HNE can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.commdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes, thereby enhancing the cell's defense against oxidative stress. tandfonline.commdpi.com

NF-κB (Nuclear Factor-κB): The effect of 4-HNE on NF-κB activity is complex and can be either activating or inhibitory depending on the cell type and the concentration of 4-HNE. wiley.com In some cells, low concentrations of 4-HNE can activate NF-κB by causing the degradation of its inhibitor, IκB, leading to the nuclear translocation of NF-κB and the expression of pro-inflammatory genes. tandfonline.com Conversely, higher concentrations of 4-HNE have been shown to inhibit NF-κB activity in other cell types. wiley.comnih.gov

AP-1 (Activator Protein-1): 4-HNE is also known to modulate the activity of the AP-1 transcription factor, which is involved in controlling cell proliferation, survival, and death. wiley.comnih.gov The activation of AP-1 by 4-HNE can be mediated by upstream kinases such as JNK. tandfonline.commdpi.com

Influence on Redox-sensitive Signaling

As a product of oxidative stress, 4-HNE is a key player in redox-sensitive signaling. irb.hr It can directly modify redox-sensitive signaling molecules, such as thioredoxin and glutathione (B108866), thereby altering the cellular redox state. nih.gov The ability of 4-HNE to form adducts with proteins involved in signal transduction, including kinases, phosphatases, and transcription factors, is central to its role as a signaling mediator. nih.gov By modifying these key proteins, 4-HNE can influence a multitude of signaling pathways that are sensitive to the cellular redox environment. irb.hrnih.gov

Interactions with Antioxidant Defense Systems

4-HNE has a dual role in its interaction with antioxidant defense systems. On one hand, it can deplete cellular antioxidants and inactivate antioxidant enzymes, while on the other hand, it can induce the expression of these same defense systems as an adaptive response.

4-HNE readily reacts with and depletes glutathione (GSH), a major cellular antioxidant. tandfonline.com The detoxification of 4-HNE is largely dependent on its conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.commdpi.com Depletion of GSH can lead to increased levels of 4-HNE, exacerbating its toxic effects. tandfonline.com 4-HNE can also form adducts with and modify the structure and function of key antioxidant enzymes, including components of the GSH and thioredoxin (Trx)-dependent systems, as well as catalase. researchgate.net

Conversely, at lower, non-toxic concentrations, 4-HNE can trigger an adaptive response by upregulating the expression of antioxidant enzymes. nih.gov This is primarily achieved through the activation of the Nrf2 pathway, as discussed earlier. mdpi.comnih.gov The Nrf2-mediated induction of genes such as heme oxygenase-1 (HO-1) and those involved in GSH biosynthesis helps to protect cells from subsequent oxidative insults. arvojournals.orgmdpi.comnih.gov This hormetic effect, where low levels of a stressor induce a protective response, is a critical aspect of 4-HNE's biological activity. nih.gov

| Enzyme/System | Effect of 4-HNE | Reference |

| Glutathione (GSH) | Depletion through conjugation | tandfonline.com |

| Glutathione S-Transferases (GSTs) | Catalyze detoxification of 4-HNE | tandfonline.commdpi.com |

| Thioredoxin (Trx) System | Modification and potential inactivation | researchgate.net |

| Catalase | Modification and potential inactivation | researchgate.net |

| Heme Oxygenase-1 (HO-1) | Upregulation of expression via Nrf2/p38 MAPK | arvojournals.orgnih.gov |

| Glutamate-Cysteine Ligase (GCL) | Upregulation of expression via Nrf2 | nih.gov |

Effects on Subcellular Organelles (e.g., Mitochondrial Dysfunction)

This compound (4-HPNE), a reactive lipid species, exerts significant detrimental effects on subcellular organelles, with mitochondria being a primary target. Its precursor, 4-hydroxy-2-nonenal (4-HNE), is well-documented to induce mitochondrial dysfunction through various mechanisms. nih.govtandfonline.comnih.gov 4-HNE has been shown to form adducts with mitochondrial proteins, leading to impaired function. nih.gov This modification of proteins within the mitochondria can disrupt critical processes such as the electron transport chain (ETC) and ATP synthesis. nih.govphysiology.org

Furthermore, 4-HNE influences mitochondrial dynamics, affecting the balance between fission and fusion. tandfonline.com Studies have shown that 4-HNE can alter the levels of proteins that govern these processes, such as dynamin-related protein 1 (DNM1L), mitofusin 1 (MFN1), mitofusin 2 (MFN2), and optic atrophy 1 (OPA1). tandfonline.com This disruption in mitochondrial dynamics can lead to a fragmented mitochondrial network, which is often associated with cellular dysfunction. tandfonline.com The accumulation of dysfunctional mitochondria due to 4-HNE exposure is a key factor in the pathogenesis of various diseases. tandfonline.com

Interactive Data Table: Effects of 4-HNE on Mitochondrial Proteins and Function

| Parameter | Effect of 4-HNE | Consequence | References |

| Mitochondrial Respiration | Decreased oxygen consumption | Impaired energy production | nih.govphysiology.org |

| ATP Synthesis | Reduced ATP levels | Cellular energy deficit | nih.gov |

| Mitochondrial Membrane Potential | Decreased | Compromised mitochondrial integrity, potential for apoptosis | nih.gov |

| Aconitase Activity | Inhibited | Disruption of the TCA cycle | nih.gov |

| Mitochondrial Fission/Fusion | Altered levels of DNM1L, MFN1, MFN2, OPA1 | Fragmented mitochondrial network, mitochondrial dysfunction | tandfonline.com |

| Protein Adduct Formation | Covalent modification of mitochondrial proteins | Impaired protein function, disruption of cellular bioenergetics | nih.govresearchgate.net |

Generation of Secondary Reactive Species (e.g., ROS)

The interaction of 4-HPNE and its related aldehyde, 4-HNE, with cellular components, particularly mitochondria, leads to the generation of secondary reactive species, most notably reactive oxygen species (ROS). nih.govmdpi.com This phenomenon creates a vicious cycle of oxidative stress, where the initial lipid peroxidation products amplify the production of more ROS.

Mitochondria are a primary source of HNE-induced ROS generation. ashpublications.org The disruption of the electron transport chain by 4-HNE causes electrons to leak and react with molecular oxygen, forming superoxide (B77818) radicals (O₂⁻). researchgate.net This initial ROS can then be converted to other reactive species like hydrogen peroxide (H₂O₂). nih.gov

The increased production of ROS due to 4-HNE has several downstream consequences. It can further enhance lipid peroxidation, leading to the formation of more 4-HNE and other reactive aldehydes. mdpi.comnih.gov This feed-forward loop exacerbates cellular damage. The accumulation of ROS can damage proteins, lipids, and DNA, contributing to cellular dysfunction and death. bohrium.comresearchgate.net Furthermore, the generation of secondary ROS by 4-HNE is implicated in the activation of various signaling pathways that can lead to inflammation and apoptosis. mdpi.com

Interactive Data Table: 4-HNE and the Generation of Secondary Reactive Species

| Event | Description | Outcome | References |

| Mitochondrial ROS Production | 4-HNE disrupts the electron transport chain, leading to superoxide formation. | Increased levels of superoxide and other ROS. | nih.govashpublications.org |

| Lipid Peroxidation Cascade | Increased ROS promotes further lipid peroxidation. | Amplification of 4-HNE and other reactive aldehydes. | mdpi.comnih.gov |

| Cellular Damage | ROS damages proteins, lipids, and DNA. | Impaired cellular function, potential for apoptosis. | bohrium.comresearchgate.net |

| Signaling Pathway Activation | ROS can act as signaling molecules. | Activation of pro-inflammatory and apoptotic pathways. | mdpi.com |

Analytical Methodologies for 4 Hydroperoxy 2 Nonenal and Its Derivatives

Sample Preparation and Derivatization Strategies

Effective sample preparation is paramount to stabilize 4-HPNE and remove interfering substances from complex biological matrices. Derivatization is often employed to enhance the stability and improve the detection sensitivity of the analyte.

The initial step in analyzing 4-HPNE from biological samples such as plasma, serum, or tissues involves isolating the analyte from the complex matrix. A common approach begins with protein precipitation to remove larger macromolecules. For instance, in human plasma analysis, perchloric acid can be used to deproteinize the sample effectively ajrms.com.

Following deproteinization, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. SPE cartridges, such as those with a C18 stationary phase, are utilized to retain 4-HPNE and its derivatives while allowing polar, interfering compounds to be washed away ajrms.com. This step is crucial for reducing matrix effects and improving the reliability of subsequent chromatographic analysis. Another technique, stir bar sorptive extraction (SBSE), has also been described for extracting 4-HPNE derivatives from aqueous samples like urine researchgate.net.

Table 1: Overview of Extraction Techniques for 4-HPNE Analysis

| Technique | Biological Matrix | Key Steps | Purpose |

|---|---|---|---|

| Protein Precipitation | Plasma | Addition of perchloric acid, vortexing, centrifugation. ajrms.com | Removes proteins and other macromolecules. |

| Solid-Phase Extraction (SPE) | Plasma | Application of supernatant to a C18 cartridge, washing, and elution. ajrms.com | Cleans up the sample, concentrates the analyte, and reduces matrix interference. |

| Stir Bar Sorptive Extraction (SBSE) | Urine | In-situ derivatization followed by extraction with a PDMS-coated stir bar. researchgate.net | Extracts and concentrates the derivatized analyte from the aqueous phase. |

Due to its inherent instability and reactivity, 4-HPNE is typically derivatized prior to chromatographic analysis. This process converts the aldehyde into a more stable and readily detectable compound.

Hydroxylamine and its derivatives are common reagents for this purpose. They react with the aldehyde group of 4-HPNE to form stable oximes. acs.orgnih.gov For Gas Chromatography-Mass Spectrometry (GC-MS), O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) is frequently used. researchgate.netnih.govresearchgate.net The resulting PFB-oxime derivative is not only more stable but also highly electronegative, which significantly enhances its sensitivity for detection by electron capture negative ionization mass spectrometry. This derivatization can be performed in situ within the biological sample before extraction researchgate.net. The reaction with hydroxylamine hydrochloride can result in the formation of syn- and anti-oxime isomers, which can be analyzed by LC/MS acs.orgnih.gov.

While 2-aminopyridine is a known derivatizing agent for other types of compounds, its specific application for the routine analysis of 4-HPNE is less documented in readily available literature compared to hydroxylamine derivatives. Derivatization strategies often target the introduction of a fluorophore or an easily ionizable group to enhance detection by fluorescence or mass spectrometry, respectively. For instance, dansyl hydrazine has been used to create a fluorescent derivative of the related compound 4-hydroxy-2-nonenal (HNE) for HPLC analysis ajrms.com.

Table 2: Common Derivatization Reagents for Aldehyde Analysis

| Reagent | Analyte Functional Group | Resulting Derivative | Purpose / Advantage | Analytical Technique |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Aldehyde | Oxime (syn- and anti-isomers) acs.orgnih.gov | Stabilization of the aldehyde. | LC-MS |

| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | Aldehyde | PFB-Oxime researchgate.netnih.govresearchgate.net | Enhances stability and volatility; provides high sensitivity in NCI-MS. | GC-MS |

| Dansyl Hydrazine (DNSH) | Aldehyde | Hydrazone | Introduces a fluorescent tag for sensitive detection. | HPLC-Fluorescence ajrms.com |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-HPNE and its derivatives from other compounds prior to detection and quantification. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this analysis.

GC-MS is a highly sensitive and specific method for the analysis of 4-HPNE, provided the analyte is made sufficiently volatile and thermally stable. lucideon.com This is achieved through a two-step derivatization process. First, the aldehyde group is converted into an oxime using a reagent like PFBHA. nih.govresearchgate.net Second, the hydroxyl group is silylated, for example, by converting it to a trimethylsilyl (TMS) ether nih.govresearchgate.net.

This dual-derivatization approach yields a stable compound suitable for GC analysis. The subsequent detection by mass spectrometry, particularly using negative ion chemical ionization (NICI), offers excellent sensitivity and specificity. nih.govresearchgate.net This method has been validated for the related compound HNE, demonstrating good linearity, precision, and accuracy in biological matrices like human plasma nih.govresearchgate.net.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a versatile and widely used technique for analyzing 4-HPNE and its derivatives without the need for high-temperature volatilization. rsc.org Reversed-phase liquid chromatography (RP-LC) is the most common separation mode.

In a typical RP-LC setup, a C18 column is used to separate the compounds based on their hydrophobicity. ajrms.comnih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, sometimes with additives to improve peak shape and ionization efficiency ajrms.comnih.gov. After separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these analyses nih.gov. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). This allows for accurate quantification even at low concentrations in complex biological samples und.edu.

Since 4-HPNE possesses a chiral center at the C4 position, it exists as two enantiomers, (4R)-HPNE and (4S)-HPNE. Distinguishing between these enantiomers is important as they may exhibit different biological activities. The separation of enantiomers requires a chiral environment, which can be achieved through two main HPLC-based approaches nih.gov.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. For instance, a Chiralpak AD-RH column has been used for the direct LC separation of the enantiomers of the related compound HNE, which can be coupled with MS/MS detection und.edu.

Indirect Separation: This approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. ntu.edu.sg These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. A facile indirect method has been developed using (S)-carbidopa as the chiral derivatizing agent to form diastereomers that are then separated by reversed-phase LC and quantified by MS/MS und.edu. This indirect LC-MS/MS method allows for sensitive quantification of the individual enantiomers in biological samples und.edu.

Table 3: Methods for Chiral Separation of 4-HPNE/HNE Enantiomers

| Method | Principle | Column Type | Derivatizing Agent | Detection |

|---|---|---|---|---|

| Direct Separation | Differential interaction with a chiral stationary phase. | Chiral Stationary Phase (e.g., Chiralpak AD-RH) und.edu | None | LC-MS/MS |

| Indirect Separation | Formation of diastereomers that can be separated on an achiral column. | Reversed-Phase (e.g., C18) und.edu | Chiral Derivatizing Agent (e.g., (S)-carbidopa) und.edu | LC-MS/MS |

Spectroscopic and Immunochemical Detection Methods

The detection and quantification of 4-Hydroperoxy-2-nonenal (B23920) (4-HPNE) and its derivatives, particularly its adducted forms with proteins, are crucial for understanding its role in biological systems. A variety of spectroscopic and immunochemical methods are employed for this purpose, each with its own principles and applications.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a direct method for the detection of free 4-hydroxy-2-nonenal (4-HNE), a primary and more stable product derived from 4-HPNE. Free 4-HNE exhibits a characteristic UV absorbance in the range of 220–223 nm. nih.govaston.ac.uk This method is most effective for in-vitro studies or in protein-free samples where 4-HNE concentrations are in the micromolar range. nih.govaston.ac.uk However, in complex biological matrices, the presence of other molecules that absorb in the same UV range can interfere with accurate quantification, necessitating chromatographic separation prior to detection. nih.gov

Fluorescence Spectroscopy (e.g., using fluorescent probes)

Fluorescence spectroscopy provides a highly sensitive approach for the detection of 4-HNE and its adducts. This often involves the use of fluorescent probes that react with 4-HNE or its derivatives to generate a fluorescent signal.

One strategy involves the development of "turn-on" fluorescent sensors designed to selectively react with 4-HNE, leading to an increase in fluorescence intensity that can be quantified. Another established method uses reductive amination-based fluorescent labeling. sfrbm.org For instance, the fluorescent probe 2-aminopyridine (2-AP) can be used to measure 4-HNE-amino acid adducts. sfrbm.orgmdpi.com The principle of this method is that the aldehyde group present in the Michael addition adducts of 4-HNE with amino acids (cysteine, histidine, and lysine) reacts with 2-AP in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form stable, fluorescent pyridylaminated derivatives. sfrbm.org These derivatives are resistant to acid hydrolysis and can be separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. sfrbm.org

A fluorescent product is also known to form from the reaction of Nα-acetyllysine and 4-HNE, which has excitation and emission maxima at 360 nm and 430 nm, respectively. nih.gov This fluorescence is reminiscent of lipofuscin, a pigment that accumulates with age. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Adducts

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunochemical technique for the detection and quantification of 4-HNE-protein adducts, which are considered stable biomarkers of oxidative stress. nih.govspringernature.com Various ELISA formats, including direct, indirect, sandwich, and competitive ELISAs, have been developed for this purpose. nih.govspringernature.comimrpress.com These assays typically rely on monoclonal or polyclonal antibodies that specifically recognize epitopes formed by the reaction of 4-HNE with amino acid residues, most commonly histidine. imrpress.comtandfonline.comresearchgate.net

A competitive ELISA has been developed that uses a monoclonal antibody raised against HPNE-modified protein. nih.gov This assay showed that the antibody's binding to the coated antigen was inhibited in a dose-dependent manner by the HNA-lysine adduct, a specific product of HPNE modification. nih.gov

The sensitivity and specificity of ELISA methods make them suitable for analyzing a wide range of biological samples, including plasma, serum, and cell lysates. imrpress.comtandfonline.com For example, an indirect ELISA for HNE-histidine conjugates demonstrated a sensitivity of 8.1 pmol HNE-His/mg of protein. tandfonline.comresearchgate.net Commercial ELISA kits are also available, providing standardized reagents and protocols for the quantification of 4-HNE adducts. abcam.comabbexa.com

| ELISA Format | Target Adduct | Reported Sensitivity | Sample Type | Reference |

|---|---|---|---|---|

| Indirect ELISA | HNE-Histidine | 8.1 pmol HNE-His/mg protein | Cell Lysates | tandfonline.comresearchgate.net |

| Competitive ELISA | HNA-Lysine (from HPNE) | 50% inhibition at ~500 pmol/well | Purified Adducts | nih.gov |

| Competitive ELISA Kit | 4-HNE | 0.38 ng/mL | Serum, Plasma | thermofisher.com |

Western Blotting for Adducts

Western blotting is a powerful immunochemical technique used to detect specific 4-HNE-modified proteins within complex mixtures like tissue homogenates or cell lysates. nih.govspringernature.commdpi.com The method involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then probing the membrane with a primary antibody specific for 4-HNE adducts. nih.govspringernature.com A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. nih.gov

This technique allows for the identification of specific proteins that are targeted by 4-HNE modification and can provide semi-quantitative information about the extent of modification by analyzing band intensity. nih.govresearchgate.netresearchgate.net For example, Western blot analysis has been used to identify increased levels of HNE-modified proteins in various pathological conditions. nih.govnih.govmdpi.com The specificity of the detection is highly dependent on the quality of the anti-HNE antibody used. nih.govresearchgate.net Combining 2D gel electrophoresis with Western blotting can offer even higher resolution for separating and identifying specific HNE-modified protein isoforms. appliedbiomics.com

Quantitative Analysis and Internal Standards

Accurate quantification of 4-HPNE and its derivatives in biological samples is challenging due to their reactivity and low concentrations. Mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), are often the preferred techniques for robust quantitative analysis. nih.govund.edu

A critical component of quantitative analysis is the use of an appropriate internal standard (I.S.). An ideal internal standard should have physicochemical properties similar to the analyte but be distinguishable by mass spectrometry. For 4-HNE analysis, deuterated analogs are often used. For example, 9,9,9-D₃-4-hydroxynon-2-enal was identified as an effective internal standard for GC-MS analysis. nih.gov More recently, d₁₁-HNE has been used as an internal standard for LC-MS/MS methods, allowing for the quantification of both (R)-HNE and (S)-HNE enantiomers. und.edu

| Internal Standard | Analytical Method | Key Feature | Reference |

|---|---|---|---|

| 9,9,9-D₃-4-hydroxynon-2-enal | GC-MS | Deuterated analog | nih.gov |

| d₁₁-HNE | LC-MS/MS | Deuterated analog for enantiomer quantification | und.edu |

| 4-hydroxybenzaldehyde | GC-MS | Alternative, readily available standard | nih.gov |

Method Validation and Quality Control Considerations

To ensure the reliability and reproducibility of data, analytical methods for 4-HPNE and its derivatives must be thoroughly validated. Method validation involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose.

Key validation parameters include:

Precision : This assesses the closeness of agreement between a series of measurements. It is typically evaluated at two levels: intra-assay precision (within the same run) and inter-assay precision (between different runs). tandfonline.comresearchgate.netajrms.com For example, an ELISA for HNE-histidine conjugates reported intra-assay precision of ≤8% and inter-assay precision of ≤12%. tandfonline.comresearchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. tandfonline.comresearchgate.net Spiking recovery of around 9% has been reported for an HNE-His ELISA. tandfonline.comresearchgate.net

Sensitivity : The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ajrms.com An HPLC method for 4-HNE reported an LOD of 100 pmol/l. ajrms.com

Linearity and Range : This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. ajrms.com An analytical dynamic range of 5 to 2000 nmol/l has been demonstrated for an HPLC-based assay. ajrms.com

Specificity : This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.

Quality control (QC) measures are essential for the routine application of a validated method. This includes the regular analysis of QC samples at different concentrations to monitor the performance of the assay over time and ensure the consistency of results. thermofisher.com For any new analytical run, a standard curve should be generated to ensure accuracy. thermofisher.com

Analytical Challenges in 4-HPNE Analysis and Stability

The accurate detection and quantification of this compound (4-HPNE) in biological systems are fraught with significant analytical challenges, primarily stemming from the compound's inherent chemical instability and high reactivity. These characteristics complicate efforts to obtain a precise measure of its presence and role in physiological and pathological processes.

A primary obstacle in the analysis of 4-HPNE is its nature as an unstable intermediate in the lipid peroxidation cascade. nih.gov The presence of a hydroperoxy group makes the molecule highly susceptible to degradation and rearrangement. nih.gov Consequently, 4-HPNE is often a transient species, readily converting into more stable and well-studied α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). nih.gov This rapid conversion can lead to an underestimation of 4-HPNE concentrations and an overestimation of its breakdown products during analysis. The decomposition of lipid hydroperoxides can be catalyzed by various factors present in biological samples, including transition metals, which further complicates the preservation of 4-HPNE during sample preparation and analysis.

Furthermore, 4-HPNE is a highly reactive molecule that readily forms covalent adducts with nucleophilic biomolecules, particularly proteins. nih.gov It preferentially reacts with the lysine (B10760008) residues of proteins to form unique and structurally unusual adducts. nih.gov This high reactivity means that the pool of free 4-HPNE in a biological sample may be very small and transient, as it is quickly sequestered through covalent modification of cellular components. While the analysis of these stable protein adducts can serve as an indirect marker of 4-HPNE formation, it presents its own set of challenges, including the need for sophisticated mass spectrometry techniques to identify and quantify the specific modified proteins and peptides. researchgate.net

The process of sample preparation itself is a critical source of potential error. Standard analytical procedures, such as extraction, deproteinization, and derivatization, must be carefully optimized to prevent the inadvertent degradation of 4-HPNE. ajrms.com The general instability of lipid hydroperoxides means that factors like temperature, pH, exposure to oxygen, and the choice of solvents can significantly impact the integrity of the analyte before it is even introduced into an analytical instrument.

Finally, a significant practical challenge is the lack of stable, commercially available analytical standards for 4-HPNE. The inherent instability of the compound makes its synthesis and long-term storage difficult, complicating the calibration of instruments and the validation of quantitative analytical methods. This forces researchers to often synthesize and characterize the standard in-house, which can introduce variability between studies.

These challenges are summarized in the following table:

| Challenge | Description | Analytical Consequence |

| Inherent Chemical Instability | The hydroperoxy group is prone to degradation, causing 4-HPNE to act as a transient intermediate. nih.govmdpi.com | Rapid conversion to more stable products like HNE and ONE, leading to inaccurate quantification of 4-HPNE. nih.gov |

| High Reactivity | Readily forms covalent adducts with nucleophilic groups on biomolecules, especially lysine residues in proteins. nih.govnih.gov | Low levels of free 4-HPNE are present, making direct detection difficult. Analysis often shifts to more stable, but complex, protein adducts. nih.gov |

| Sample Preparation Artifacts | Susceptible to degradation during sample collection, storage, and processing steps like extraction and derivatization. ajrms.com | Potential for analyte loss or artificial generation of degradation products, compromising the accuracy of measurements. |

| Lack of Stable Standards | The unstable nature of 4-HPNE makes it difficult to synthesize and maintain pure, stable analytical standards for calibration. | Difficulty in establishing reliable quantitative assays and ensuring comparability of results across different laboratories. |

Due to these significant hurdles, much of the research has focused on detecting the more stable downstream products or the stable protein adducts as surrogates for 4-HPNE formation. nih.govresearchgate.net

Role of 4 Hydroperoxy 2 Nonenal in Biological Processes and Pathophysiological Mechanisms

Involvement in Oxidative Stress-Related Cellular Responses

4-Hydroperoxy-2-nonenal (B23920) (HPNE) is a reactive aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid. thieme-connect.comscispace.com It is considered a primary product of lipid peroxidation and a precursor to other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). scispace.comnih.gov The presence and reactivity of HPNE are intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Induction of Antioxidant Response Pathways

While HPNE is a marker of oxidative damage, it also participates in cellular signaling that can trigger protective antioxidant responses. This dual role is a key aspect of its biological activity. The cell possesses intricate mechanisms to counteract the damaging effects of reactive aldehydes.

One of the most critical defense mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive by binding to Kelch-like ECH-associated protein-1 (Keap1). However, upon exposure to electrophilic compounds like HNE (derived from HPNE), Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes. researchgate.net This binding initiates the transcription of a battery of protective genes, including:

Enzymes involved in glutathione (B108866) (GSH) synthesis and conjugation: Glutathione is a major cellular antioxidant, and its synthesis is upregulated in response to oxidative stress. thieme-connect.comnih.gov Glutathione-S-transferases (GSTs) are enzymes that catalyze the conjugation of GSH to electrophilic compounds like HNE, facilitating their detoxification. mdpi.comfrontierspartnerships.org

Thioredoxin and Thioredoxin Reductase: These enzymes are part of another crucial antioxidant system that reduces oxidized proteins. thieme-connect.com

Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin. researchgate.net

The induction of these antioxidant pathways represents an adaptive response by the cell to mitigate the damage caused by lipid peroxidation products like HPNE and its derivatives. wiley.com

Perturbation of Cellular Homeostasis

Despite the activation of protective pathways, high concentrations of HPNE and its metabolites can overwhelm the cell's antioxidant capacity, leading to a significant disruption of cellular homeostasis. aimspress.com This perturbation manifests in several ways:

Covalent Modification of Biomolecules: HPNE is a highly reactive molecule that can form covalent adducts with nucleophilic residues (such as cysteine, histidine, and lysine) in proteins, as well as with DNA and lipids. nih.govmdpi.com These modifications can alter the structure and function of essential biomolecules, leading to enzyme inactivation, impaired protein function, and DNA damage. nih.govaimspress.com

Disruption of Ion Homeostasis: HNE has been shown to disrupt cellular ion balance, including Ca2+ homeostasis, and impair the function of ion pumps like Na+/K+-ATPase. nih.gov

Impairment of Cellular Signaling: The adduction of HPNE and HNE to signaling proteins can interfere with normal cellular communication pathways, contributing to the development of pathological conditions. nih.gov

The extent of this perturbation is often dose-dependent, with low levels of these aldehydes potentially acting as signaling molecules, while higher concentrations lead to significant cellular damage. mdpi.com

Mechanistic Contributions to Cellular Dysfunction

The disruption of cellular homeostasis by HPNE and its byproducts can trigger various pathways leading to cellular dysfunction and, ultimately, cell death.

Modulation of Apoptotic and Necrotic Pathways

HPNE and its more stable derivative, HNE, are potent modulators of programmed cell death (apoptosis) and unregulated cell death (necrosis). The cellular response is often dependent on the concentration of the aldehyde. wiley.com

Low Concentrations: At lower concentrations (typically in the low micromolar range), HNE can induce apoptosis. wiley.com This process is characterized by the activation of specific signaling cascades, including:

Caspase Activation: HNE can trigger the activation of initiator and effector caspases, such as caspase-3, which are key executioners of apoptosis. mdpi.comfrontierspartnerships.org The activation of caspase-3 leads to the cleavage of essential cellular proteins and the orderly dismantling of the cell.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for mitochondrial integrity and the regulation of apoptosis. HNE has been shown to alter the Bax/Bcl-2 ratio, favoring a pro-apoptotic state. nih.gov

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, can be activated by HNE and is implicated in stress-induced apoptosis. frontierspartnerships.org

High Concentrations: At higher concentrations, the extensive cellular damage caused by HNE can lead to necrosis. wiley.com This form of cell death is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.

The decision between apoptosis and necrosis is influenced by the cell's capacity to manage the oxidative insult and the extent of damage to critical cellular components. wiley.com

Influence on Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. The formation of HNE-protein adducts can lead to an accumulation of damaged proteins, which can induce autophagy as a protective response. nih.gov However, the role of HNE in autophagy is complex and can be context-dependent.

Research suggests that HNE can stimulate the autophagy-lysosomal pathway. nih.gov If this process is inhibited, cells may be more susceptible to apoptotic cell death. nih.gov This indicates that autophagy can act as a survival mechanism in response to HNE-induced stress. Conversely, prolonged or excessive autophagy can also contribute to cell death. The interplay between autophagy and apoptosis in the context of HPNE-induced damage is an area of ongoing investigation.

Impairment of Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are also a primary source of ROS. They are particularly vulnerable to the damaging effects of lipid peroxidation products like HPNE and HNE. mdpi.com

Mitochondrial Protein Adduction: HNE can form adducts with various mitochondrial proteins, including those involved in the electron transport chain, the tricarboxylic acid (TCA) cycle, and ATP synthesis. mdpi.comnih.gov This can lead to a decrease in mitochondrial respiration and ATP production, impairing cellular bioenergetics. mdpi.com

Mitochondrial Permeability Transition: HNE can induce the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. nih.govacs.org This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, which can then trigger the caspase cascade.

Disruption of Mitochondrial Dynamics: HNE can affect the processes of mitochondrial fission and fusion, which are essential for maintaining a healthy mitochondrial network. mdpi.com An imbalance in these processes can lead to mitochondrial fragmentation and dysfunction. researchgate.net

The impairment of mitochondrial function by HPNE and its derivatives creates a vicious cycle, as dysfunctional mitochondria can produce even more ROS, further exacerbating oxidative stress and cellular damage. mdpi.com

Table of Findings on this compound's Biological Impact

| Biological Process | Key Findings | References |

|---|---|---|

| Oxidative Stress Response | HPNE is a primary product of lipid peroxidation and a precursor to HNE and ONE. | nih.gov, scispace.com |

| Induces the Nrf2 antioxidant response pathway, leading to the expression of protective genes. | nih.gov, researchgate.net | |

| High concentrations overwhelm antioxidant defenses, causing protein and DNA damage. | nih.gov, aimspress.com | |